molecular formula C11H24N2O2 B1381241 (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester CAS No. 1391116-69-0

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B1381241
CAS No.: 1391116-69-0
M. Wt: 216.32 g/mol
InChI Key: OTSWUUVDIYKZTD-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate: is a synthetic compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Prodrug Development
This compound serves as a prodrug in the development of cancer therapeutics. The tert-butyl ester group enhances the compound's pharmacokinetic properties, allowing for improved absorption and bioavailability in therapeutic applications.

Neuroprotective Drug Development
Research indicates that (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester may have potential as a neuroprotective agent. Studies have shown its ability to cross the blood-brain barrier (BBB), making it a candidate for delivering therapeutic agents to the central nervous system (CNS). Initial findings suggest that derivatives of this compound can effectively penetrate brain tissue, indicating its potential for CNS-targeted therapies.

Organic Synthesis

Protecting Group in Peptide Synthesis
The compound is utilized as a protecting group during peptide synthesis. The tert-butyl ester protects the carboxyl end of amino acids during the elongation of peptide chains. After synthesis, this protecting group can be removed under acidic conditions to yield the final peptide product. This method has been noted for its efficiency and high yields across various amino acid side chains.

Chiral Auxiliary in Synthesis
In chiral chemistry, (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is employed to synthesize chiral amines. It acts as a chiral auxiliary in reactions that produce chiral amines with high enantiomeric purity, crucial for pharmaceutical applications.

Biochemical Applications

Enzyme Inhibition
This compound is investigated for its role as a scaffold in synthesizing enzyme inhibitors targeting metabolic diseases. By mimicking the transition state of enzymatic reactions, it effectively inhibits enzyme activity, offering new treatment avenues for conditions like diabetes.

Polymer Chemistry and Nanotechnology

Surface Modification and Smart Materials
The tert-butyl ester group is also applied in modifying surfaces and creating smart materials with responsive properties. This application is particularly relevant in nanotechnology where tailored materials are essential for innovative applications.

Neuroprotective Studies

Initial studies conducted on derivatives of this compound have demonstrated their ability to reach brain tissues effectively. These studies utilized radiolabeling techniques to track the compounds' distribution within the CNS, suggesting promising avenues for developing targeted therapies for neurodegenerative diseases.

Enzyme Inhibition Research

Research focusing on enzyme inhibition has shown that compounds derived from (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester successfully inhibit key enzymes involved in metabolic pathways. This approach offers innovative strategies for treating metabolic disorders through targeted inhibition.

Mechanism of Action

The mechanism of action of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-(2-amino-3,3-dimethylbutyl)carbamate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester lies in its specific amino and carbamate groups, which confer distinct reactivity and applications.

Biological Activity

(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl carbamate, is a chiral compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its role in various biochemical pathways.

Chemical Structure and Properties

The compound features an amino group, a carbamic acid moiety, and a tert-butyl ester functional group. Its unique stereochemistry enhances its interaction with biological systems. The presence of the chiral center allows for two enantiomers; however, the focus here is primarily on the S-enantiomer, which has shown promising biological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Research indicates that it can act as both a substrate and an inhibitor for various enzymes, influencing their activity and function. This dual role is crucial for its potential applications in treating neurological disorders and other conditions.

Biological Activity

  • Neurotransmitter Modulation : Studies have shown that this compound can modulate receptor activity within the central nervous system. It may enhance synaptic transmission and exhibit neuroprotective properties under certain conditions. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to assess these effects .
  • Antioxidant Properties : Compounds with similar structures often demonstrate antioxidant activity, which can help mitigate oxidative stress in biological systems . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including proteases involved in viral replication . The ability to inhibit these enzymes suggests potential applications in antiviral therapies.

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Study on Neurotransmitter Systems : Research indicated that this compound could influence pathways related to cognitive function and mood regulation. The findings suggest potential therapeutic applications for conditions such as depression and anxiety disorders .
  • Antiviral Activity : In vitro studies demonstrated that this compound could inhibit influenza virus neuraminidase, showcasing its potential as a non-carbohydrate inhibitor of viral replication . The 50% effective concentration (EC50) was determined using the MTT assay method, indicating significant antiviral properties.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(R)-2-Amino-3,3-dimethylbutyric acidSimilar backboneDifferent biological activity compared to (S) form
N,N-DiethylglycineContains ethyl groupsInvolved in different biochemical pathways
(S)-2-Amino-4-methylpentanoic acidLonger carbon chainExhibits different pharmacological profiles

The distinct amino and carbamate groups confer unique reactivity and applications to this compound compared to other compounds .

Properties

IUPAC Name

tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSWUUVDIYKZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391116-69-0
Record name tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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